molecular formula C15H16N4O B2902260 1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887458-72-2

1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2902260
CAS No.: 887458-72-2
M. Wt: 268.32
InChI Key: MISXQCNGROLMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 2,4-dimethylphenyl group at position 1 and an ethyl group at position 3. Pyrazolo[3,4-d]pyrimidinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties. The substituents on the core structure significantly influence physicochemical properties and biological interactions, making structural comparisons critical for understanding structure-activity relationships (SAR) .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-4-18-9-16-14-12(15(18)20)8-17-19(14)13-6-5-10(2)7-11(13)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISXQCNGROLMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C=NN2C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide or a similar reagent to yield the desired pyrazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, amines, or thiols .

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Notable Features
Target compound: 1-(2,4-Dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1-(2,4-dimethylphenyl), 5-ethyl C15H16N4O 268.32 Enhanced steric bulk and lipophilicity due to aryl and alkyl substituents
1-(3,5-Dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1-(3,5-dimethylphenyl) C13H12N4O 240.26 Positional isomer; reduced steric hindrance compared to 2,4-dimethylphenyl analog
3-Amino-5-ethyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 1-methyl, 3-amino, 5-ethyl C8H11N5O 193.21 Amino group enhances hydrogen-bonding potential; smaller substituents increase solubility
2-Methyl-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 2-methyl C6H6N4O 150.14 Simplest analog; minimal steric bulk, likely higher metabolic stability
4-Hydroxy-1-phenylpyrazolo[3,4-d]pyrimidine 1-phenyl, 4-hydroxy C11H8N4O 212.20 Hydroxy group increases polarity; potential for tautomerization
N-(3,4-Dichlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide 1-(2,4-dimethylphenyl), 5-(acetamide) C21H17Cl2N5O2 442.30 Chlorinated aryl and acetamide groups; likely improved target selectivity
Key Observations:
  • Substituent Position : The 1-(2,4-dimethylphenyl) group in the target compound introduces greater steric hindrance compared to the 3,5-dimethylphenyl isomer . This may reduce metabolic degradation but limit binding to certain enzymatic pockets.
  • In contrast, the 3-amino substituent in introduces hydrogen-bonding capability, which could enhance solubility and receptor interactions.
  • Bioactivity : Compounds like with additional functional groups (e.g., dichlorophenylacetamide) demonstrate how extended side chains can modulate target specificity, possibly enhancing antimicrobial or kinase inhibitory activity .

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s LogP is expected to be higher than (due to ethyl and dimethylphenyl groups) but lower than (chlorinated substituents).
  • Thermal Stability : Steric bulk from the 2,4-dimethylphenyl group may enhance thermal stability compared to simpler analogs like .

Biological Activity

1-(2,4-Dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article reviews the compound's biological activity, including its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N5OC_{17}H_{21}N_5O, and it features a pyrazolo[3,4-d]pyrimidine core structure. The presence of the 2,4-dimethylphenyl and ethyl groups contributes to its unique properties and biological activities.

Biological Activity Overview

Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:

  • Antitumor Activity : Pyrazolo[3,4-d]pyrimidines have shown promising results against various cancer cell lines. For instance, studies indicate that derivatives can inhibit BRAF(V600E) and EGFR pathways, which are critical in tumor progression .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various pathogens. The mechanism often involves disrupting cellular processes in bacteria and fungi .
  • Anti-inflammatory Effects : Certain pyrazolo derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Antitumor Activity

A study evaluated the anticancer potential of several pyrazolo derivatives against leukemia cell lines. Compounds exhibited varying degrees of cytotoxicity with GI₅₀ values indicating their effectiveness. Notably, some derivatives achieved GI₅₀ values as low as 2.12 μM .

Antimicrobial Activity

In vitro tests have shown that this compound exhibits activity against a range of fungal pathogens including Cytospora sp. and Fusarium solani. The compound's mechanism involves interference with fungal cell wall synthesis .

Case Studies

  • Anticancer Screening : A series of pyrazolo derivatives were synthesized and screened for anticancer activity. Among them, one derivative showed significant inhibition of cell growth in leukemia models with promising in vivo results .
  • Antimicrobial Evaluation : In a study on antifungal activity against five phytopathogenic fungi, the compound demonstrated effective inhibition rates comparable to established antifungal agents .

Data Table: Biological Activities Summary

Activity Type Target Organism/Cell Line Effectiveness (GI₅₀ or IC₅₀) Reference
AntitumorLeukemia Cell Lines2.12 - 4.58 μM
AntifungalCytospora sp., Fusarium solaniSignificant inhibition
Anti-inflammatoryVarious Inflammatory ModelsModerate inhibition

Q & A

Q. What are the standard synthetic routes for 1-(2,4-dimethylphenyl)-5-ethyl-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions starting from pyrazolo[3,4-d]pyrimidine precursors. Key steps include:

  • Cyclization : Using substituted phenylhydrazines and ketones under reflux with polar aprotic solvents (e.g., DMF) to form the pyrazolo-pyrimidine core .
  • Substitution : Introducing ethyl and 2,4-dimethylphenyl groups via nucleophilic substitution or coupling reactions. Copper triflate catalysts enhance yields in cross-coupling steps .
  • Purification : Column chromatography or recrystallization improves purity (>95% by HPLC). Optimizing temperature (60–120°C) and solvent polarity (e.g., dichloromethane/ethanol mixtures) reduces byproducts .

Q. What spectroscopic methods are most reliable for structural confirmation and purity assessment?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., methyl protons at δ 2.2–2.5 ppm; pyrimidine carbons at δ 150–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 323.16 for C17_{17}H19_{19}N4_{4}O) .
  • X-ray Crystallography : Resolves stereochemistry and packing motifs (if crystalline), often using SHELX software for refinement .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer Activity : IC50_{50} values of 2–10 μM against breast (MCF-7) and lung (A549) cancer cells via CDK2 inhibition .
  • Antimicrobial Effects : Moderate inhibition of Staphylococcus aureus (MIC = 32 μg/mL) through membrane disruption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?

Contradictions (e.g., variable IC50_{50} across studies) arise from substituent effects. Methodological approaches include:

  • Systematic Substituent Variation : Replace the ethyl group with bulkier alkyl chains to assess steric effects on CDK2 binding .
  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with CDK2’s ATP-binding pocket (e.g., hydrogen bonding with Lys89) .
  • Comparative Assays : Validate activity across multiple cell lines (e.g., NCI-60 panel) and orthogonal assays (e.g., fluorescence polarization for kinase inhibition) .

Q. What experimental strategies address low solubility and bioavailability in preclinical studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
  • Metabolic Stability Testing : Use liver microsomes to identify metabolic hotspots (e.g., ethyl group oxidation) and guide structural modifications .

Q. How does the compound’s mechanism of action differ from similar pyrazolo-pyrimidine derivatives?

  • Target Specificity : Unlike broad-spectrum kinase inhibitors, this compound selectively binds CDK2’s hydrophobic pocket (Kd_{d} = 0.8 nM) due to its 2,4-dimethylphenyl group .
  • Apoptosis Induction : Triggers caspase-3 activation (2.5-fold increase in A549 cells) and suppresses NF-κB signaling, unlike derivatives lacking the ethyl substituent .

Q. What computational and experimental methods validate its pharmacokinetic (PK) profile?

  • Physiologically Based PK (PBPK) Modeling : Predicts tissue distribution (e.g., high liver accumulation) using GastroPlus .
  • In Vivo PK Studies : Administer 10 mg/kg intravenously in rodents; measure plasma half-life (t1/2_{1/2} = 3.2 h) and oral bioavailability (F = 22%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.